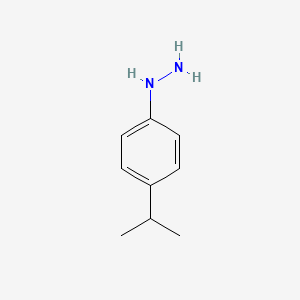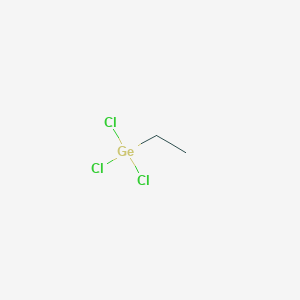
Ethyl N-(tert-butoxycarbonyl)oxamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(tert-butoxycarbonyl)oxamate, also known as Ethyl 2-((tert-butoxycarbonyl)amino)-2-oxoacetate or Ethyl N-Boc-oxamidate, is a chemical compound with the molecular formula C9H15NO5 . It is used as a reagent for transforming alcohols into BOC-protected amines by Mitsunobu reaction .
Synthesis Analysis
The synthesis of Ethyl N-(tert-butoxycarbonyl)oxamate involves the Mitsunobu reaction, which transforms alcohols into BOC-protected amines . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, has been reported using oxalyl chloride in methanol .Molecular Structure Analysis
The molecular weight of Ethyl N-(tert-butoxycarbonyl)oxamate is 217.22 g/mol . The IUPAC name for this compound is ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoacetate . The InChI Key is DSDQWJVXMDHQLK-UHFFFAOYSA-N .Chemical Reactions Analysis
Ethyl N-(tert-butoxycarbonyl)oxamate is used as a reagent in the Mitsunobu reaction, which transforms alcohols into BOC-protected amines . The deprotection of the N-Boc group from a structurally diverse set of compounds can be achieved using oxalyl chloride in methanol .Physical And Chemical Properties Analysis
Ethyl N-(tert-butoxycarbonyl)oxamate has a boiling point of 132-136°C at 0.1 mmHg and a melting point of 115-120°C . Its density is 1.142 g/cm3 . The compound is stored at -20°C .Scientific Research Applications
I have conducted several searches to gather information on the scientific research applications of Ethyl N-(tert-butoxycarbonyl)oxamate, also known as Ethyl 2-((tert-butoxycarbonyl)amino)-2-oxoacetate. Here is a summary of the findings:
Reagent for Mitsunobu Reaction
Ethyl N-(tert-butoxycarbonyl)oxamate is used as a reagent for transforming alcohols into BOC-protected amines through Mitsunobu reaction .
Synthesis of Phosphatidyl Ethanolamines
Related compounds are employed in the synthesis of phosphatidyl ethanolamines, which are important in biochemistry .
Polymerization to Generate Polymers
Methacrylate derivatives can be polymerized to generate polymers with pendant amine functionality .
Thermodynamics Analysis
Studies have been conducted on the thermodynamics of reactions involving N-tert-Butoxy-Carboynl anhydride formation, which may relate to this compound’s reactions .
Photochemical Oxidation Studies
Research has been done on photochemical oxidation involving similar tert-butoxycarbonyl compounds .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c1-5-14-7(12)6(11)10-8(13)15-9(2,3)4/h5H2,1-4H3,(H,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDQWJVXMDHQLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369965 |
Source


|
| Record name | Ethyl N-(tert-butoxycarbonyl)oxamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-(tert-butoxycarbonyl)oxamate | |
CAS RN |
216959-34-1 |
Source


|
| Record name | Ethyl N-(tert-butoxycarbonyl)oxamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl N-Boc-oxamidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

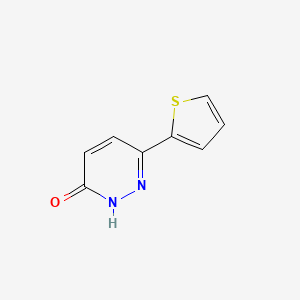
![2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide](/img/structure/B1333461.png)
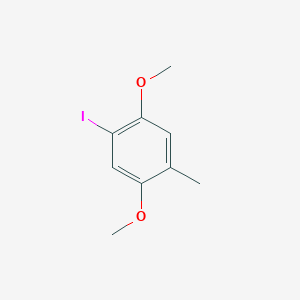
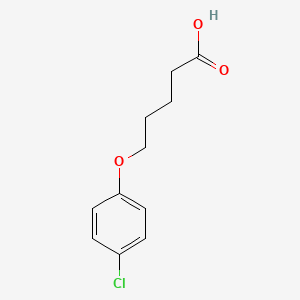
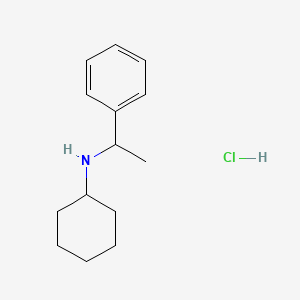


![Ethyl 2-[4-(trifluoromethoxy)anilino]acetate](/img/structure/B1333474.png)


